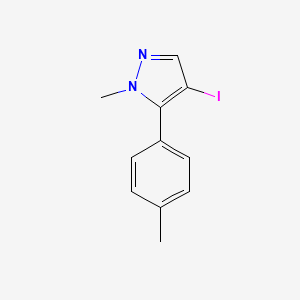

4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole

Vue d'ensemble

Description

4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 1st position, and a 4-methylphenyl group at the 5th position of the pyrazole ring. Pyrazole derivatives are known for their diverse chemical, physical, and biological properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the iodination of 1-methyl-5-(4-methylphenyl)-1H-pyrazole. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

- Dissolve 1-methyl-5-(4-methylphenyl)-1H-pyrazole in an appropriate solvent such as dichloromethane.

- Add iodine and the oxidizing agent to the solution.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The iodine atom at position 4 serves as an excellent leaving group for transition-metal-catalyzed cross-couplings, enabling diverse aryl/alkynyl substitutions:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives.

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| Pd(PPh₃)₄, Cs₂CO₃, DME/H₂O, 90°C (Microwave) | 76% |

Example :

Sonogashira Coupling

Forms alkynylated derivatives using terminal alkynes:

| Reagents/Conditions | Yield | Reference |

|---|---|---|

| PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 68% |

Mechanism : Oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with copper acetylide.

Nucleophilic Substitution

The iodine atom undergoes nucleophilic displacement with soft nucleophiles (e.g., thiols, amines):

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Azide Substitution | NaN₃, DMF, 80°C | 4-Azido derivative | 82% | |

| Methoxylation | NaOMe, CuI, DMSO, 120°C | 4-Methoxy derivative | 65% |

Key Insight : Reactions proceed via an SₙAr mechanism, facilitated by electron-withdrawing effects of the pyrazole ring.

Grignard and Organometallic Additions

The iodine site reacts with organometallic reagents to install alkyl/aryl groups:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| i-PrMgCl·LiCl | THF, −78°C | 4-Isopropyl derivative | 29% | |

| MeLi | Et₂O, 0°C | 4-Methyl derivative | 54% |

Limitation : Steric hindrance from the 4-methylphenyl group at position 5 reduces yields in bulkier reagent systems.

Reduction

Selective reduction of iodine to hydrogen using catalytic hydrogenation:

Oxidation

The methyl group at position 1 can be oxidized to a carboxylic acid under strong oxidizing conditions (KMnO₄, H₂SO₄), though this is less common due to competing ring degradation .

Heterocyclic Functionalization

The pyrazole ring participates in cycloaddition reactions. For example, with nitrile oxides:

Biological Activity Correlations

Derivatives synthesized via these reactions show:

Applications De Recherche Scientifique

Medicinal Chemistry

4-Iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole exhibits significant potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. For instance, a study demonstrated that derivatives of this compound could significantly reduce pro-inflammatory cytokine production in vitro, suggesting its use in treating inflammatory conditions .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example:

- A derivative exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating significant inhibitory effects on cell proliferation .

- Another study focused on the compound's ability to induce apoptosis in cancer cells, demonstrating its potential as a therapeutic agent against specific types of cancer .

Agrochemical Applications

The compound is also explored for its use in agrochemicals. Its structure allows it to act as an intermediate in the synthesis of herbicides and pesticides. The incorporation of iodine enhances the biological activity of these compounds, making them more effective against target pests while minimizing harm to non-target organisms .

Material Science

In material science, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to materials with desirable characteristics for applications in electronics and photonics.

Table 1: Summary of Biological Activities

Case Study Insights

A recent study evaluated the efficacy of various pyrazole derivatives against different cancer cell lines. The findings indicated that certain derivatives of this compound displayed potent anticancer activity with low cytotoxicity towards normal cells, highlighting their therapeutic potential . Additionally, antimicrobial assays demonstrated that this compound could effectively inhibit the growth of pathogenic bacteria, suggesting its application as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-methyl-5-(4-methylphenyl)-1H-pyrazole: Lacks the iodine atom at the 4th position.

4-chloro-1-methyl-5-(4-methylphenyl)-1H-pyrazole: Contains a chlorine atom instead of iodine.

4-bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole: Contains a bromine atom instead of iodine.

Uniqueness

4-iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The larger size and higher polarizability of iodine compared to chlorine or bromine can lead to different chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-Iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an iodine atom at the 4-position of the pyrazole ring, which significantly influences its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 284.1 g/mol. The iodine substitution enhances the compound's potential as an intermediate in organic synthesis and medicinal chemistry due to its unique reactivity profile .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, which affects binding affinity and specificity. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, further modulating its biological effects .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and E. coli. The presence of electron-donating groups enhances this activity .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, a series of compounds demonstrated up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at specific concentrations . The mechanism likely involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied. One notable study reported that a related compound exhibited significant antiproliferative effects against various human cancer cell lines, including breast and lung cancers, with IC50 values ranging from 2.76 µM to 9.27 µM . This suggests that modifications in the pyrazole structure can lead to enhanced anticancer efficacy.

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of substituents on the aromatic rings significantly affects their potency:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increase antimicrobial and anti-inflammatory activity |

| Halogen substitutions | Enhance binding affinity and selectivity |

| Methyl groups | Improve overall biological efficacy |

These insights underscore the importance of careful structural modifications when designing new pyrazole derivatives for therapeutic applications .

Case Studies

- Antimicrobial Study : A series of pyrazoles were synthesized and tested against Bacillus subtilis and E. coli, showing promising results with minimum inhibitory concentrations (MIC) as low as 40 µg/mL compared to standard antibiotics .

- Anti-inflammatory Research : A novel series of pyrazole derivatives demonstrated significant anti-inflammatory effects in vivo, with one compound achieving comparable efficacy to dexamethasone in reducing inflammation markers .

- Anticancer Investigation : In vitro studies revealed that certain derivatives exhibited potent antiproliferative activity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Propriétés

IUPAC Name |

4-iodo-1-methyl-5-(4-methylphenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2/c1-8-3-5-9(6-4-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJYVBSVEDTPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=NN2C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.